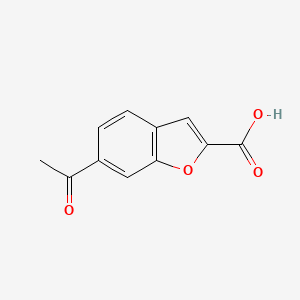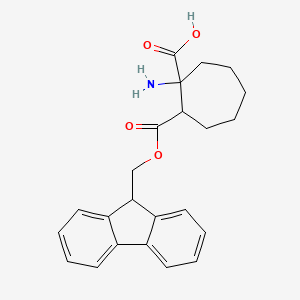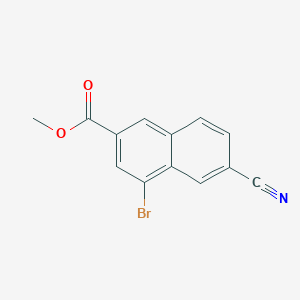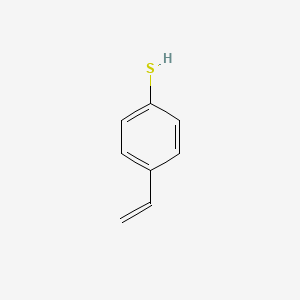
4-Ethenylbenzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylbenzene-1-thiol, also known as styrene thiol, is an organic compound that features both a vinyl group and a thiol group attached to a benzene ring. This compound is part of the thiol family, which is characterized by the presence of a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors. The presence of the vinyl group makes this compound a versatile compound in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethenylbenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of styrene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound.
Another method involves the thiol-ene reaction, a type of click chemistry that is highly efficient and versatile. In this reaction, a thiol group reacts with an alkene (in this case, styrene) under UV light or in the presence of a radical initiator to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where styrene and hydrogen sulfide are combined under controlled conditions. Catalysts such as transition metals may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Ethylbenzene
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Ethenylbenzene-1-thiol primarily involves the reactivity of the thiol group. Thiols can form strong bonds with metals and other electrophiles, making them useful in various chemical processes. The vinyl group also allows for polymerization reactions, where the compound can form long chains or networks through radical-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl mercaptan: Similar to 4-Ethenylbenzene-1-thiol but lacks the vinyl group.
Thiophenol: Contains a thiol group attached directly to a benzene ring without any additional substituents.
Ethylbenzene: Similar structure but lacks the thiol group.
Uniqueness
This compound is unique due to the presence of both a vinyl group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. The vinyl group enables polymerization and addition reactions, while the thiol group provides nucleophilic and redox reactivity .
Eigenschaften
CAS-Nummer |
45708-67-6 |
|---|---|
Molekularformel |
C8H8S |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
4-ethenylbenzenethiol |
InChI |
InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 |
InChI-Schlüssel |
KCCWFTFCEHVSTM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


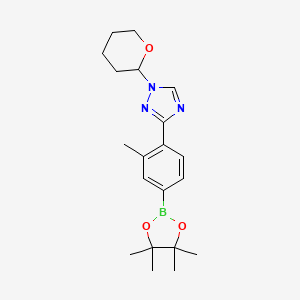
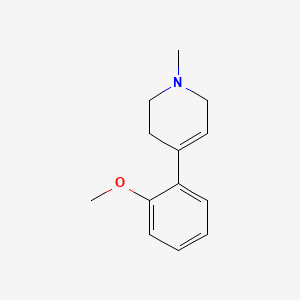
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
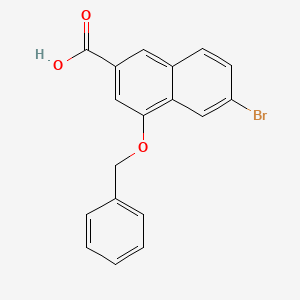
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
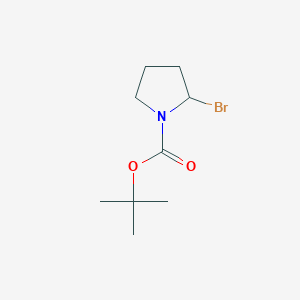

![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
